molecular formula C7H16N2S B068783 3-(aminomethyl)-N,N-dimethylthiolan-3-amine CAS No. 176445-79-7

3-(aminomethyl)-N,N-dimethylthiolan-3-amine

Cat. No. B068783
M. Wt: 160.28 g/mol
InChI Key: QSPJOBDYLWKZPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine involves various strategies, including the addition of N,N'-dimethylethylenediamine to diacrylates and other complex organic reactions. These methods yield compounds with significant molecular weights and demonstrate the versatility of aminomethylation reactions in creating complex structures (Lynn & Langer, 2000).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine has been studied through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV–Visible spectroscopy. These studies help in understanding the bond lengths, angles, and vibrational frequencies, providing insights into the molecule's electronic and structural properties (Fatima et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving aminomethylation, such as those with morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, reveal the compound's reactivity and its potential to form complex heterocyclic structures. These reactions depend on the nature of the counter-ion, the primary amine structure, and the ratio of reactants, demonstrating the compound's versatility in synthetic chemistry (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine, such as their solubility in solvents like ethanol and DMSO, molecular electrostatic potential (MEP) surfaces, and charge distribution, are crucial for understanding their behavior in various environments and potential applications in materials science (Fatima et al., 2021).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, electron localization (as indicated by ELF diagrams), and the calculation of Fukui functions, are instrumental in predicting its behavior in chemical reactions. These properties are essential for designing new synthetic pathways and understanding the compound's potential interactions with various substrates (Fatima et al., 2021).

Scientific Research Applications

  • Organic Synthesis

    • AMPBH is used as an intermediate in the synthesis of other compounds .
    • It is a versatile reagent for compound synthesis .
  • Catalysis

    • AMPBH can act as an effective catalyst for amidation and esterification of carboxylic acids .
    • It is involved in Suzuki-Miyaura reactions, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
  • Biochemistry

    • AMPBH serves as a ligand for protein and enzyme investigations .
  • Pharmaceutical Synthesis

    • A compound similar to the one you mentioned, S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), is a well-known anticonvulsant drug . It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . This drug was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and adjunctive therapy for partial seizures in patients with epilepsy .
  • Protein Functionalization

    • Certain compounds can react efficiently with diazonium salts such as 3-diazonium-1,2,4,-triazole (3-DT) at pH lower than 3 . This reaction can be used for protein functionalization, which is a key process in the development of antibody-drug conjugates .
  • Neuroscience

    • Muscarinic acetylcholine agonists and antagonists, which can be structurally similar to the compound you mentioned, have applications in the treatment of Alzheimer’s disease .
  • Optimized Synthesis

    • A new synthesis approach for S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a well-known anticonvulsant drug, has been developed . This research aimed to optimize the synthesis stages of S-pregabalin using appropriate solvents and compounds to reach a straightforward and applicable method .
  • Chemical Conjugation Strategies

    • Tryptophan, an amino acid, has been reported to react efficiently with diazonium salts such as 3-diazonium-1,2,4,-triazole (3-DT) at pH lower than 3 . This reaction can be used for protein functionalization, which is a key process in the development of antibody-drug conjugates .
  • Treatment of Alzheimer’s Disease

    • Muscarinic acetylcholine agonists and antagonists, which can be structurally similar to the compound you mentioned, have applications in the treatment of Alzheimer’s disease .

properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPJOBDYLWKZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCSC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381565
Record name 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N,N-dimethylthiolan-3-amine

CAS RN

176445-79-7
Record name 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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